molecular formula C11H7Cl4NO2 B1210457 Pyroxyfur CAS No. 70166-48-2

Pyroxyfur

Cat. No. B1210457
CAS RN: 70166-48-2
M. Wt: 327 g/mol
InChI Key: OGBSAJWRIPNIER-UHFFFAOYSA-N
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Description

Pyroxyfur, also known as Pyroxyfur, is a useful research compound. Its molecular formula is C11H7Cl4NO2 and its molecular weight is 327 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyroxyfur suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyroxyfur including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70166-48-2

Product Name

Pyroxyfur

Molecular Formula

C11H7Cl4NO2

Molecular Weight

327 g/mol

IUPAC Name

2-chloro-6-(furan-2-ylmethoxy)-4-(trichloromethyl)pyridine

InChI

InChI=1S/C11H7Cl4NO2/c12-9-4-7(11(13,14)15)5-10(16-9)18-6-8-2-1-3-17-8/h1-5H,6H2

InChI Key

OGBSAJWRIPNIER-UHFFFAOYSA-N

SMILES

C1=COC(=C1)COC2=NC(=CC(=C2)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=COC(=C1)COC2=NC(=CC(=C2)C(Cl)(Cl)Cl)Cl

Other CAS RN

70166-48-2

synonyms

2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine
pyroxyfu

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 24 grams (0.6 mole) of sodium hydroxide dissolved in 120 mls of water, was added 300 mls of 2-(hydroxymethyl)furan and the solution warmed to 50° C. In this mixture was added incremently over a 20 minute period, 106.15 grams (0.4 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine. The mixture was heated to ~80° C. for ~3.5 hours and thereafter diluted with water and extracted with hexane. The extract was washed with water and the hexane evaporated off leaving ~114 grams (~87 percent of theoretical) of the desired 2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine product. The product, an oil, had a refractive index of n 25/d = 1.5722 and upon analysis was found to have carbon, hydrogen and nitrogen contents of 40.41, 2.21 and 4.21 percent, respectively, as compared with the theoretical contents of 40.40, 2.16 and 4.28 percent, respectively, as calculated for the above named compound.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
106.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5.5 grams (0.115 mole) of hexane washed sodium hydride in 100 mls of dimethoxyethane was added over a 25 minute period, 11.28 grams (0.115 mole) of 2-(hydroxymethyl)furan dissolved in 30 mls of dimethoxyethane. An additional 25 mls of dimethoxyethane was added and the mixture heated to 50° C. for about 10 minutes. To this mixture was added 26.54 grams (0.1 mole) of 2,6-dichloro-4-(trichloromethyl)pyridine dissolved in 100 mls of dimethoxyethane. The mixture was heated under reflux (83° C.) for about 2.5 hours and the reaction mixture added to 600 mls of water and extracted with methylene chloride. The methylene chloride was evaporated from the extract leaving a black oil. This oil was distilled under reduced pressure to obtain 19.05 grams of the desired 2-chloro-6-(2-furanylmethoxy)-4-(trichloromethyl)pyridine product. The product, an oil, had a refractive index of n 25/d = 1.5722 and upon analysis was found to have carbon, hydrogen, nitrogen and chlorine contents of 41.19, 2.50, 4.23 and 42.49 percent, respectively, as compared with the theoretical contents of 40.40, 2.16, 4.28 and 43.37 percent, respectively, as calculated for the above named compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.28 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
26.54 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

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